molecular formula C14H9FN4O B214938 2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

Cat. No. B214938
M. Wt: 268.25 g/mol
InChI Key: KHVNYTUZWPEALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. BTK is known to play a crucial role in the survival and proliferation of B-cells, making it an attractive target for cancer therapy.

Mechanism of Action

TAK-659 exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. TAK-659 has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of central nervous system (CNS) malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, TAK-659 has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further development. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Preclinical studies have shown that TAK-659 can enhance the activity of these therapies, potentially leading to improved outcomes for cancer patients. Another potential direction is the development of TAK-659 for the treatment of CNS malignancies, where it has shown promising activity in preclinical models. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of TAK-659 in cancer patients.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-4-methoxypyridine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to ultimately yield TAK-659 in high purity. The synthesis of TAK-659 has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated significant anti-tumor activity. It has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

Molecular Formula

C14H9FN4O

Molecular Weight

268.25 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)

InChI Key

KHVNYTUZWPEALR-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N

Canonical SMILES

COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.